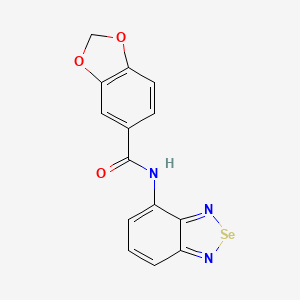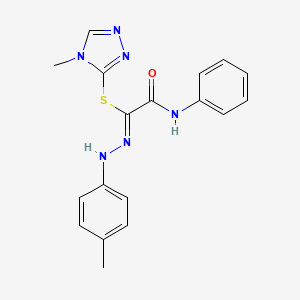![molecular formula C22H17ClN2 B15005752 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole CAS No. 1053059-01-0](/img/structure/B15005752.png)
1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core, substituted with a 4-chlorobenzyl group and a phenylethenyl group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, followed by the addition of styrene to introduce the phenylethenyl group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylethenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
科学的研究の応用
1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
1-(4-chlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the phenylethenyl group but shares the benzimidazole core and 4-chlorobenzyl substitution.
2-(4-chlorobenzyl)-1H-benzimidazole: Similar structure but without the phenylethenyl group.
1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
1-(4-chlorobenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole is unique due to the presence of both the 4-chlorobenzyl and phenylethenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various scientific research applications.
特性
CAS番号 |
1053059-01-0 |
|---|---|
分子式 |
C22H17ClN2 |
分子量 |
344.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C22H17ClN2/c23-19-13-10-18(11-14-19)16-25-21-9-5-4-8-20(21)24-22(25)15-12-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+ |
InChIキー |
LIZPRRMIMVTLHQ-NTCAYCPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![1-(4-fluorophenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005690.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)

![3-amino-6-phenyl-N-(2-phenylethyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005718.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(5-bromo-2-furyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B15005724.png)
![2-[3-(4-Fluoro-phenyl)-1H-pyrazol-4-ylmethylene]-indan-1,3-dione](/img/structure/B15005731.png)

![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)

![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)

![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)
